Bienvenue dans la boutique en ligne BenchChem!

1-(2-chlorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

1-(2-Chlorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide (CAS 713082-60-1, molecular formula C14H12ClN3O2S, molecular weight 321.8 g/mol) is a synthetic small molecule belonging to the pyrrolidine-3-carboxamide class featuring a characteristic 5-oxopyrrolidine core, an N-linked 2-aminothiazole moiety, and an N1-(2-chlorophenyl) substituent. This compound sits within a broader family of thiazole-pyrrolidine carboxamides explored in patent literature as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors and as kinase-targeting scaffolds.

Molecular Formula C14H12ClN3O2S
Molecular Weight 321.8 g/mol
Cat. No. B4156802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
Molecular FormulaC14H12ClN3O2S
Molecular Weight321.8 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=CC=C2Cl)C(=O)NC3=NC=CS3
InChIInChI=1S/C14H12ClN3O2S/c15-10-3-1-2-4-11(10)18-8-9(7-12(18)19)13(20)17-14-16-5-6-21-14/h1-6,9H,7-8H2,(H,16,17,20)
InChIKeyNPXWBXCPDGMRLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chlorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide (CAS 713082-60-1): Structural Identity and Compound Class Positioning


1-(2-Chlorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide (CAS 713082-60-1, molecular formula C14H12ClN3O2S, molecular weight 321.8 g/mol) is a synthetic small molecule belonging to the pyrrolidine-3-carboxamide class featuring a characteristic 5-oxopyrrolidine core, an N-linked 2-aminothiazole moiety, and an N1-(2-chlorophenyl) substituent . This compound sits within a broader family of thiazole-pyrrolidine carboxamides explored in patent literature as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors and as kinase-targeting scaffolds [1][2]. The ortho-chloro substitution pattern on the N1-phenyl ring represents a specific regioisomeric choice that differentiates it from the more commonly cataloged para-chloro and meta-substituted analogs, with implications for target binding geometry and physicochemical properties.

Why 1-(2-Chlorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide Cannot Be Swapped with Regioisomeric Analogs: Positional Chlorine Matters


Within the 5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide scaffold, the position of the chlorine atom on the N1-phenyl ring is not a trivial substitution. Ortho-substitution (2-chloro) introduces a steric clash with the pyrrolidine ring that forces a torsional adjustment of the N1-aryl group relative to the 5-oxopyrrolidine plane, altering the three-dimensional presentation of the thiazole-carboxamide pharmacophore [1]. This conformational effect directly impacts target binding: in structurally related pyrrolidine-carboxamide series, shifting a chloro substituent from the para to the ortho position has been shown to modulate enzyme inhibition potency, with implications for selectivity profiles that cannot be predicted from single-isomer data alone [2]. Procurement of an incorrect regioisomer—such as the 4-chloro or 3-chloro analog—introduces an uncontrolled variable in any structure-activity relationship (SAR) study or assay campaign, as even a single-atom positional change can invert selectivity or abolish activity at the intended target [3].

Quantitative Evidence Guide: Differentiating 1-(2-Chlorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide from Regioisomeric and Substituent Analogs


Regioisomeric Chlorine Position Effect: Ortho (2-Cl) vs. Para (4-Cl) Substitution Modulates in Vitro Enzyme Inhibition Potency

In a published enzyme inhibition study of closely related 5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide analogs, the para-chloro (4-Cl) regioisomer demonstrated measurable inhibitory activity against acetylcholinesterase (AChE) with an IC50 of 2.14 ± 0.003 µM and against urease with an IC50 of 1.21 ± 0.005 µM [1]. Direct quantitative data for the ortho-chloro (2-Cl) target compound in the same assay systems are not publicly available from non-excluded sources. However, the well-established principle in medicinal chemistry that ortho-substituents on N-aryl pyrrolidine rings induce torsional restriction and alter the spatial orientation of the carboxamide pharmacophore relative to the thiazole ring [2] supports the inference that the 2-Cl isomer will exhibit a meaningfully different potency and selectivity fingerprint compared to the 4-Cl isomer when tested under identical conditions.

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Ortho-Substituent Electronic Effect: 2-Chloro vs. 2-Methoxy Analog Comparison Highlights Distinct Physicochemical and Predicted Binding Profiles

The structurally cataloged analog 1-(2-methoxyphenyl)-5-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide shares the ortho-substituted N1-phenyl architecture but replaces the electron-withdrawing chlorine atom with an electron-donating methoxy group, and introduces an additional pyridyl substitution on the thiazole ring . The chloro substituent (Hammett σ_m = 0.37) is electron-withdrawing by induction and weakly electron-donating by resonance, while methoxy (σ_p = -0.27) is strongly electron-donating by resonance. This fundamental electronic difference alters the electron density distribution across the pyrrolidine-carboxamide-thiazole conjugated system, affecting both hydrogen-bonding capacity of the amide linker and π-stacking interactions of the thiazole ring with aromatic residues in enzyme active sites [1]. Although direct comparative biological data are unavailable from non-excluded sources, the electronic divergence between 2-Cl and 2-OMe analogs at the ortho position is a quantifiable molecular property difference (Δσ ≈ 0.64 Hammett units) that predicts distinct target engagement profiles.

Computational Chemistry Physicochemical Profiling Drug Design

Class-Level H-PGDS Inhibitory Potential: The 5-Oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide Scaffold Is Validated in Patent Literature with Sub-100 nM Potency Achievable

Patent WO2020095215A1 (GlaxoSmithKline) explicitly claims compounds containing the 5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide core as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors, with exemplified compounds achieving IC50 values against recombinant human H-PGDS in the range of ≤100 nM [1]. The patent discloses that the nature and position of substituents on the N1-aryl ring (designated Ar1) are critical determinants of H-PGDS inhibitory potency, with chloro-substituted phenyl variants specifically exemplified [2]. Additionally, a structurally distinct but mechanistically related H-PGDS inhibitor, TFC-007, has a reported IC50 of 83 nM against recombinant human H-PGDS using [14C]-PGH2 as substrate, establishing a benchmark for this target class [3]. The target compound, bearing the 2-chlorophenyl substituent and the intact 5-oxo-pyrrolidine-thiazole carboxamide pharmacophore, is positioned within this validated inhibitory space, although its specific IC50 value against H-PGDS has not been publicly disclosed in accessible primary literature.

H-PGDS Inhibition Duchenne Muscular Dystrophy Inflammatory Disease

Optimal Application Scenarios for 1-(2-Chlorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide Based on Structural Differentiation Evidence


Regioisomeric SAR Probe for H-PGDS Inhibitor Optimization Campaigns

In medicinal chemistry programs targeting hematopoietic prostaglandin D synthase (H-PGDS) for Duchenne muscular dystrophy or allergic inflammation, the ortho-chloro substitution on the N1-phenyl ring provides a distinct conformational and steric profile compared to para- and meta-chloro analogs. Procurement of this specific regioisomer allows research teams to systematically probe the effect of chlorine position on H-PGDS binding pocket complementarity, as the patent literature (WO2020095215A1) establishes that Ar1 substituent identity and position are primary drivers of potency within this scaffold class [1]. The torsional restriction imposed by the ortho-chloro group is expected to alter the dihedral angle between the phenyl and pyrrolidine rings relative to the para isomer, potentially affecting key hydrogen-bonding interactions between the carboxamide linker and catalytic residues [2].

Ortho-Substituent Electronic Effect Comparator for Physicochemical and ADME Profiling

For drug discovery teams evaluating the impact of ortho-substituent electronics on the absorption, distribution, metabolism, and excretion (ADME) properties of pyrrolidine-thiazole carboxamides, the 2-chlorophenyl analog serves as the electron-withdrawing reference point (σ_m = 0.37) against which electron-donating ortho-substituents (e.g., 2-methoxy, σ_p = -0.27; 2-methyl, σ_m = -0.07) can be compared. The chlorine atom's combination of inductive withdrawal and resonance donation creates a unique electronic environment at the ortho position that modulates the pKa of the amide NH, the metabolic lability of the phenyl ring toward CYP450-mediated oxidation, and the overall lipophilicity (cLogP) of the molecule [3]. This specific compound enables controlled head-to-head physicochemical and in vitro ADME comparisons within a matched molecular pair framework.

Scaffold-Hopping Reference Standard for Thiazole-Pyrrolidine Carboxamide Library Enumeration

In combinatorial chemistry and library design efforts focused on 5-oxopyrrolidine-3-carboxamide derivatives, the 1-(2-chlorophenyl) variant provides a well-defined reference compound with a known CAS registry number (713082-60-1), established molecular formula (C14H12ClN3O2S), and confirmed molecular weight (321.8 g/mol) . Its structural definition—incorporating the complete 5-oxopyrrolidine, 2-aminothiazole, and 2-chlorophenyl modules—makes it suitable as an internal standard for LC-MS library quality control, a starting material for further derivatization (e.g., Suzuki coupling at the chloro position, or thiazole ring functionalization), and a comparator compound for assessing synthetic route efficiency and purity benchmarks across analog series.

Negative Control for UCHL1/UCHL3 Selectivity Profiling Using Structurally Orthogonal Inhibitors

The structurally related but mechanistically distinct compound 6RK73 (1-cyano-N-(5-morpholin-4-yl-thiazol-2-yl)pyrrolidine-3-carboxamide) is a covalent, irreversible UCHL1 inhibitor with an IC50 of 0.23 µM and >1000-fold selectivity over UCHL3 (IC50 = 236 µM) . The target compound, lacking the cyano warhead and morpholino-thiazole substitution that confer UCHL1 covalent inhibition, is expected to be inactive against UCHL1 and can serve as a structurally matched negative control in deubiquitinase panel screens. This orthogonal application leverages the shared pyrrolidine-thiazole core while exploiting the absence of the covalent-reactive functionality, enabling researchers to distinguish specific UCHL1 pharmacology from nonspecific thiazole-pyrrolidine scaffold effects.

Quote Request

Request a Quote for 1-(2-chlorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.